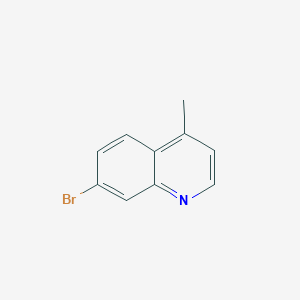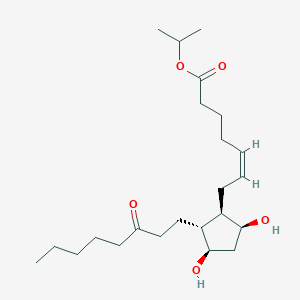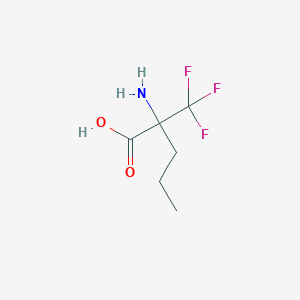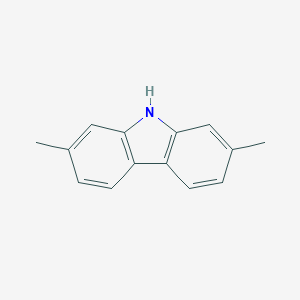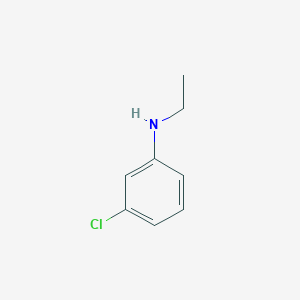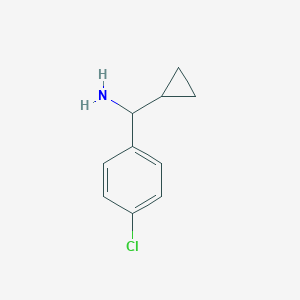
(4-Chlorophenyl)(cyclopropyl)methanamine
概要
説明
“(4-Chlorophenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C10H12ClN . It has an average mass of 181.662 Da and a monoisotopic mass of 181.065826 Da .
Molecular Structure Analysis
The InChI string for “(4-Chlorophenyl)(cyclopropyl)methanamine” is InChI=1S/C10H12ClN/c11-9-3-1-8 (2-4-9)10 (7-12)5-6-10/h1-4H,5-7,12H2 . The canonical SMILES string is C1CC1 (CN)C2=CC=C (C=C2)Cl .
Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(cyclopropyl)methanamine” has a molecular weight of 181.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass is 181.0658271 g/mol, and its monoisotopic mass is also 181.0658271 g/mol . The topological polar surface area is 26 Ų .
科学的研究の応用
Insecticide Intermediate Synthesis
- Synthesis of Flucycloxuron Intermediate : (4-Chlorophenyl)(cyclopropyl)methanamine is utilized in synthesizing intermediates for flucycloxuron, an insecticide. This synthesis involves acylation, cyclization, and a one-pot reaction yielding a product with a 70.6% yield. The process is optimized for increased yield and simplicity (Gao Xue-yan, 2011).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Potential : Derivatives of (4-Chlorophenyl)(cyclopropyl)methanamine have been synthesized and tested for their anticancer and antituberculosis properties. Some derivatives showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Luminescent Materials
- Synthesis of Luminescent Complexes : This compound is used in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes, which are emissive in fluid solutions at room temperature. These complexes have applications in the study of fluid- and solid-state interactions (S. Lai et al., 1999).
Transfer Hydrogenation Reactions
- Catalysts in Hydrogenation : (4-Chlorophenyl)(cyclopropyl)methanamine is involved in synthesizing N-heterocyclic ruthenium(II) complexes, which are effective catalysts in transfer hydrogenation reactions. These reactions have broad applications in organic synthesis (Şemistan Karabuğa et al., 2015).
Anti-Mycobacterial Agents
- Synthesis of Anti-Mycobacterial Compounds : An efficient synthesis process has been developed for producing compounds with anti-tubercular activities. These compounds, derived from (4-Chlorophenyl)(cyclopropyl)methanamine, have shown promising activity against Mycobacterium tuberculosis (N. Dwivedi et al., 2005).
Synthesis of Sertraline Intermediate
- Sertraline Hydrochloride Synthesis : This compound serves as an intermediate in the synthesis of sertraline hydrochloride, a widely used antidepressant. Improved synthesis methods involving (4-Chlorophenyl)(cyclopropyl)methanamine have been developed for this purpose (Krisztina Vukics et al., 2002).
Antigen Synthesis
- Chlorfenapyr Antigen Creation : (4-Chlorophenyl)(cyclopropyl)methanamine is used in the synthesis of a hapten of chlorfenapyr, which is then conjugated to proteins to create antigens. This process is significant in developing assays for detecting chlorfenapyr (Liu ShunZi & Xu Han-hong, 2009).
Environmental Contaminant Studies
- Tris(4-chlorophenyl)methane and Tris(4-chlorophenyl)methanol Source Identification : Research has identified (4-Chlorophenyl)(cyclopropyl)methanamine as a potential source of environmental contaminants like tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol, indicating its environmental impact and significance in contamination studies (H. Buser, 1995).
Corrosion Protection in Industry
- Corrosion Inhibition in Phosphate Industries : Derivatives of (4-Chlorophenyl)(cyclopropyl)methanamine, such as 1-(2-chlorophenyl)methanamine, are used as corrosion inhibitors in phosphate fertilizer industries. They demonstrate significant corrosion protection for stainless steel in acidic environments (R. Singh & R. Kumar, 2014).
特性
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXFYJGXYAYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408973 | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(cyclopropyl)methanamine | |
CAS RN |
123312-22-1 | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

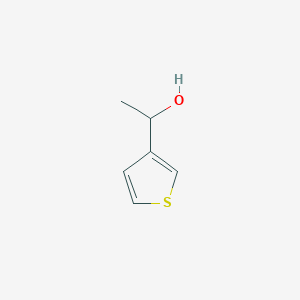
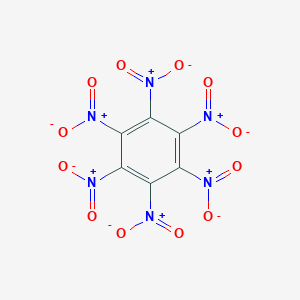
![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
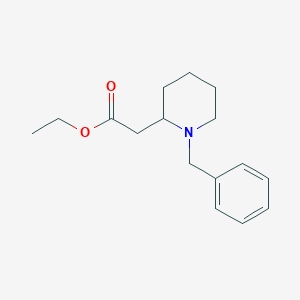
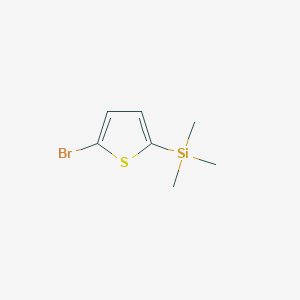
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
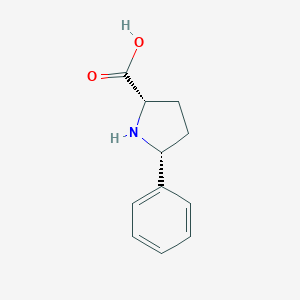
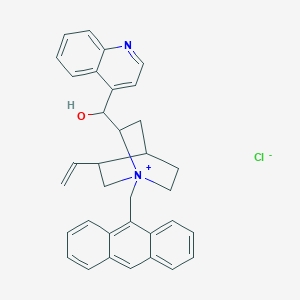
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
